molecular formula C9H8N4OS B13996263 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one CAS No. 32331-19-4

5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

Cat. No.: B13996263
CAS No.: 32331-19-4
M. Wt: 220.25 g/mol
InChI Key: GHFLHLAZJLTBKA-UHFFFAOYSA-N
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Description

5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is a chemical compound for research use. It is part of the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for diverse biological activities. Researchers are exploring 1,2,4-triazine derivatives for various potential applications. Literature indicates that similar compounds have shown promise in areas such as anticancer research, with some derivatives exhibiting activity against human breast cancer cell lines . Other 1,2,4-triazine analogs have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) for antiprotozoal applications , and as potential antimicrobial agents . The specific research value and mechanism of action for this compound are subjects of ongoing investigation and should be verified by the researcher. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals. Not for Diagnostic or Therapeutic Use. Never administer to humans or animals.

Properties

CAS No.

32331-19-4

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H8N4OS/c10-7-8(12-13-9(14)11-7)15-6-4-2-1-3-5-6/h1-5H,(H3,10,11,13,14)

InChI Key

GHFLHLAZJLTBKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NNC(=O)N=C2N

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the 1,2,4-triazine ring system.
  • Introduction of the amino group at the 5-position.
  • Installation of the phenylsulfanyl substituent at the 6-position.
  • Formation of the 3-one (carbonyl) moiety on the triazine ring.

A common approach starts with the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the 1,2,4-triazine core, followed by selective substitution reactions to introduce the phenylsulfanyl group.

Specific Synthetic Routes

Synthesis via Thiosemicarbazide Condensation and Subsequent Sulfanyl Substitution

One documented method involves the condensation of commercially available precursors such as 5,6-diphenyl-1,2,4-triazine-3-thiol with electrophilic reagents to introduce the phenylsulfanyl group:

  • Step 1: Preparation of 5,6-diphenyl-1,2,4-triazine-3-thiol by condensation of a precursor (e.g., compound 8) with thiosemicarbazide in acetic acid at elevated temperatures (around 120 °C for 3.5 hours).
  • Step 2: Reaction of the thiol intermediate with various alkyl or aryl bromides in the presence of a base such as triethylamine in acetone under reflux to yield phenylsulfanyl-substituted triazines. This step enables the substitution of the thiol hydrogen with the phenylsulfanyl group.
  • Step 3: Purification by extraction and column chromatography to isolate the desired compound.

Data Tables Summarizing Preparation Details and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation Thiosemicarbazide, acetic acid, 120 °C, 3.5 h ~70-80 Formation of 5,6-diphenyl-1,2,4-triazine-3-thiol
2 Nucleophilic substitution Phenyl bromide or aryl bromide, Et3N, reflux in acetone 50-75 Introduction of phenylsulfanyl group at 6-position
3 Oxidation (optional) MCPBA, dichloromethane 20-50 Conversion of sulfenamide to sulfonamide derivatives
4 Alkylation (optional) Alkyl halides, base 40-60 Tertiary amine formation before oxidation

Research Discoveries and Insights

  • The selectivity of sulfenylation reactions is influenced by the acidity of the triazole NH group and the neighboring amino substituent, which affects the site of substitution on the triazine ring.
  • Sulfenamide intermediates are valuable for synthesizing sulfonamide derivatives but require careful control of oxidation steps to avoid low yields.
  • Introduction of the phenylsulfanyl group enhances biological activity, particularly anticancer effects, as shown in in vitro studies against human breast cancer cell lines MCF-7 and MDA-MB-231.
  • Molecular docking studies reveal that the phenylsulfanyl substituent facilitates binding interactions with human estrogen receptor alpha (ERα), correlating with observed bioactivity.
  • The use of triethylamine as a base and acetone as solvent in substitution reactions provides good yields and manageable purification.
  • Structural characterization by X-ray crystallography and theoretical calculations (AM1 and DFT levels) confirm the molecular structure and electronic properties of synthesized compounds.

Summary Table of Key Literature Sources and Their Contributions

Reference Focus Area Key Contributions
PMC7288137 Sulfenamide intermediates and sulfonamide synthesis Detailed synthetic route from 3-amino-1,2,4-triazine to sulfenamide and sulfonamide derivatives; anticancer activity data; structural characterization
PMC5975277 5,6-diaryl-1,2,4-triazines synthesis and hybridization Synthesis of related triazine derivatives via thiosemicarbazide condensation; click chemistry for hybrid compounds; antiproliferative activity assays
PMC10269403 Sulfonamide and sulfenamide derivatives of 1,2,4-triazoles Reaction of aminotriazoles with aryl sulfonyl chlorides; SAR studies on sulfonamide substituents; synthesis optimization

Chemical Reactions Analysis

Types of Reactions

5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and physicochemical properties of 1,2,4-triazin-3-one derivatives are highly dependent on substituent positions and electronic effects. Key comparisons include:

Compound Name Substituents (Position) Key Structural Features References
5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one C5: -NH₂; C6: -S-C₆H₅ High lipophilicity, steric hindrance at C6
6-Ethylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one C5: -S-CH₃; C6: -S-CH₂CH₃ Lower steric bulk, moderate XLogP3 (1.6)
4-Amino-6-methyl-5-thio-1,2,4-triazin-3-one C5: -S-; C6: -CH₃ Reactive thiol group, prone to oxidation
Pymetrozine (6-Methyl-4-[(E)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one) C4: Pyridinylmethyleneamino; C6: -CH₃ Planar pyridinyl group enhances π-π interactions
A-65260 (Perhydro-1,2,4-triazin-3-one) Saturated triazinone ring Reduced methaemoglobinaemia risk

Hydration and Reactivity

  • Hydration Equilibria (Kh): The phenylsulfanyl group at C6 in the target compound likely hinders nucleophilic attack at C5, similar to 3-oxo-5-phenyl-1,2,4-triazine, which resists hydration . In contrast, compounds with methyl or hydrogen at C6 (e.g., 1-amino-3-methyl-6-phenyl-triazinone) exhibit higher hydration constants (Kh > 0.24 in water) due to reduced steric hindrance .
  • Solvent Effects: Hydration ratios ([hydrated]/[nonhydrated]) increase with solvent polarity. For example, in 70% water/30% organic solvent mixtures, the ratio rises from 0.43 (acetonitrile) to 1.22 (t-BuOH), suggesting the target compound’s hydration may vary significantly with solvent choice .

Physicochemical Properties

Property 5-Amino-6-Phenylsulfanyl Derivative 6-Ethylsulfanyl-5-Methylsulfanyl Derivative Pymetrozine
Molecular Weight (g/mol) ~235 (estimated) 203.3 217.2
XLogP3 ~2.5 (predicted) 1.6 1.1
Hydrogen Bond Acceptors 4 4 4
Topological Polar Surface Area ~90 Ų 104 Ų ~95 Ų
  • Lipophilicity: The phenylsulfanyl group increases XLogP3 compared to alkylthio or pyridinyl derivatives, suggesting better membrane permeability but lower aqueous solubility .
  • Polarity: Derivatives with pyridinyl substituents (e.g., pymetrozine) exhibit enhanced polarity, favoring interactions with polar biological targets .

Q & A

Q. What are the common synthesis routes for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazine derivatives often employs one-pot methods or solvent-free interactions. For example, 4,6-disubstituted triazin-2-amines can be synthesized via cotrimerization of aromatic nitriles with guanidine derivatives, which may be adapted for this compound by substituting phenylsulfanyl groups at position 6 . Optimization involves adjusting stoichiometry, temperature (e.g., 80–120°C), and catalysts (e.g., acid/base mediators). Solvent-free conditions reduce byproducts and improve yield . Purification typically uses column chromatography or recrystallization with ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding at the amino group .
  • Mass spectrometry (MS) for molecular ion verification and fragmentation analysis .
  • X-ray crystallography to resolve sulfanyl-phenyl spatial orientation and hydrogen-bonded dimerization in the solid state .
  • FT-IR to identify S–C and N–H stretching vibrations (e.g., 3350 cm⁻¹ for NH₂) .

Q. How does the phenylsulfanyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The phenylsulfanyl group acts as a weak electron donor via resonance, directing electrophilic substitution to the triazine ring’s amino group. For nucleophilic reactions (e.g., alkylation), the sulfur atom’s lone pairs facilitate attack at the triazinone carbonyl, forming thioether intermediates. Competitive reactivity between the amino and sulfanyl groups requires pH control (e.g., buffered conditions at pH 7–9) to avoid side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation.
  • Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition.
  • Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing competing side reactions like over-alkylation?

  • Methodological Answer :
  • Stepwise functionalization : Introduce the phenylsulfanyl group before the amino moiety to reduce steric hindrance .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group during sulfanyl incorporation, followed by deprotection with trifluoroacetic acid .
  • Kinetic monitoring : Employ in-situ FT-IR or HPLC to track intermediate formation and adjust reagent addition rates .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹H NMR)?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:
  • Tautomeric equilibria : Use variable-temperature NMR (e.g., 25–60°C) to identify dominant forms .
  • Solvent polarity : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to isolate solvent-induced shifts .
  • X-ray validation : Cross-reference crystallographic data with spectral assignments to confirm substituent positions .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic attack .
  • Molecular docking : Use AutoDock Vina with homology-modeled protein structures (e.g., kinases or oxidoreductases) to assess binding affinity. Focus on sulfur-π interactions with aromatic residues .
  • MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

Q. How can the compound’s bioactivity be systematically evaluated against enzymatic targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against dihydrofolate reductase (DHFR) or xanthine oxidase using UV-Vis kinetics (e.g., monitoring NADPH depletion at 340 nm) .
  • Cellular assays : Measure cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay, with IC₅₀ calculations using nonlinear regression .
  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing phenylsulfanyl with methylthio) to correlate structure with activity .

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